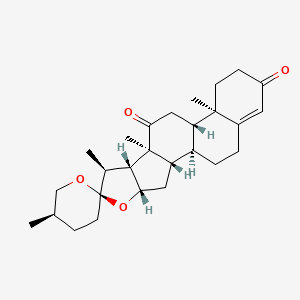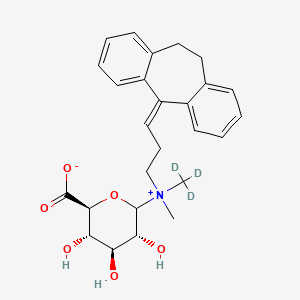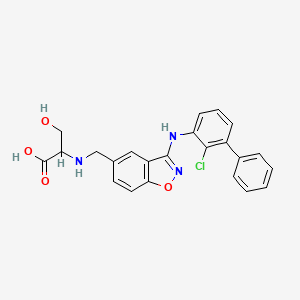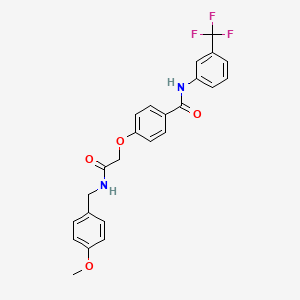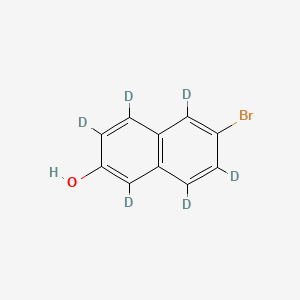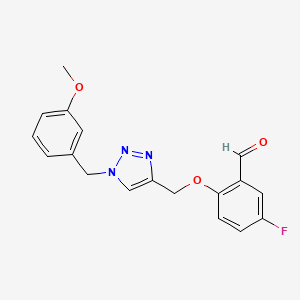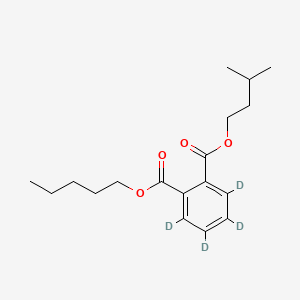
N-(3-Methoxyphenyl)acetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyphenyl)acetamide-d4 is a deuterated analogue of N-(3-Methoxyphenyl)acetamide. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is often used in scientific research as an intermediate in the synthesis of other labeled compounds, particularly in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)acetamide-d4 typically involves the reaction of 3-methoxyaniline with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The general reaction scheme is as follows:
Starting Materials: 3-Methoxyaniline, Acetic Anhydride, Deuterium Source (e.g., Deuterium Oxide)
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxyphenyl)acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Phenol derivatives
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-(3-Methoxyphenyl)acetamide-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(3-Methoxyphenyl)acetamide-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but is used to trace the metabolic pathways and interactions of labeled compounds in biological systems. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the distribution and metabolism of the labeled compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)acetamide: The non-deuterated analogue of N-(3-Methoxyphenyl)acetamide-d4.
N-(4-Methoxyphenyl)acetamide: A similar compound with the methoxy group in the para position.
N-(3-Methylphenyl)acetamide: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in tracing metabolic pathways and studying the interactions of labeled compounds. The presence of deuterium atoms allows for precise detection and quantification using techniques such as mass spectrometry .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
N-(2,3,4,6-tetradeuterio-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)/i3D,4D,5D,6D |
Clé InChI |
OIEFZHJNURGFFI-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])NC(=O)C)[2H] |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



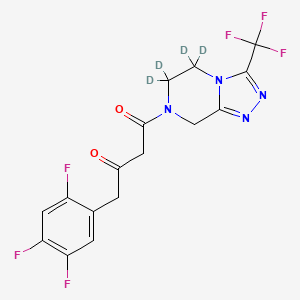

![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
